molecular formula C13H21N B14534608 1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole CAS No. 62372-22-9

1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B14534608
CAS No.: 62372-22-9
M. Wt: 191.31 g/mol
InChI Key: NWNPVFKTTCJZSG-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tetrahydroindole core with a methyl group and a 2-methylpropyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles with different functional groups.

Scientific Research Applications

1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: A simpler indole derivative with a single methyl group.

    2-Methylindole: Another indole derivative with a methyl group at the 2-position.

    Tetrahydroindole: The fully saturated form of indole.

Uniqueness

1-Methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62372-22-9

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C13H21N/c1-10(2)8-12-9-11-6-4-5-7-13(11)14(12)3/h9-10H,4-8H2,1-3H3

InChI Key

NWNPVFKTTCJZSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(N1C)CCCC2

Origin of Product

United States

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